Disuccinimidyl sulfoxide

XL‑MS Peptide Fragmentation Proteomics

Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive crosslinker designed for crosslinking mass spectrometry (XL-MS). It features two N‑hydroxysuccinimide (NHS) esters at each end of a 10.1 Å spacer arm, targeting primary amines of lysine residues and protein N‑termini.

Molecular Formula C14H16N2O9S
Molecular Weight 388.35 g/mol
Cat. No. B10769550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisuccinimidyl sulfoxide
Molecular FormulaC14H16N2O9S
Molecular Weight388.35 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2
InChIKeyXJSVVHDQSGMHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disuccinimidyl Sulfoxide (DSSO): An MS-Cleavable Homobifunctional Crosslinker for Proteome-Wide Interaction Mapping


Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive crosslinker designed for crosslinking mass spectrometry (XL-MS) . It features two N‑hydroxysuccinimide (NHS) esters at each end of a 10.1 Å spacer arm, targeting primary amines of lysine residues and protein N‑termini . DSSO is distinguished by two symmetric collision-induced dissociation (CID)-cleavable C‑S bonds adjacent to a central sulfoxide group, enabling gas-phase separation of crosslinked peptide pairs during tandem MS analysis .

Why Disuccinimidyl Sulfoxide (DSSO) Cannot Be Casually Substituted by Other NHS‑Ester Crosslinkers in XL‑MS Workflows


Substituting DSSO with non-cleavable analogs such as disuccinimidyl suberate (DSS) or MS-cleavable alternatives like DSBU fundamentally alters the experimental outcome because crosslinker selection directly impacts peptide backbone fragmentation efficiency, false discovery rates (FDR), and compatibility with downstream search algorithms [1]. While all are NHS‑ester crosslinkers, DSSO’s sulfoxide core enables diagnostic doublet ion generation upon CID, reduces spectral complexity, and uniquely couples with MS3 acquisition to enhance unambiguous peptide identification [1]. Using a non-cleavable crosslinker in a complex proteome amplifies the combinatorial search space and increases false assignments, whereas DSSO’s cleavable design mitigates these issues [1].

Quantitative Evidence for Disuccinimidyl Sulfoxide (DSSO) Differentiation in XL‑MS Applications


Superior Peptide Backbone Fragmentation Relative to Non-Cleavable DSS

When compared to the non-cleavable crosslinker disuccinimidyl suberate (DSS), DSSO-crosslinked peptides exhibit significantly enhanced backbone fragmentation during MS/MS, which reduces ambiguity in peptide identification [1]. The primary advantage of DSSO’s MS-cleavable design is not the release of individual peptide masses, but the improvement in peptide backbone fragmentation efficiency [1].

XL‑MS Peptide Fragmentation Proteomics

High Crosslink Identification Rate with Low FDR in Complex Proteomes

In a systematic benchmarking study using a synthetic peptide library that mimics a ribosomal protein complex, DSSO data analyzed with MS Annika achieved identification rates of up to ~70% of the theoretical maximum unique lysine–lysine crosslinks, while maintaining a real false discovery rate (FDR) below 3% at the crosslink level [1].

XL‑MS FDR Control Benchmarking

Defined Spacer Arm and CID-Cleavable Signature Distinguish DSSO from Non-Cleavable and Other Cleavable Crosslinkers

DSSO possesses a 10.1 Å spacer arm and two symmetric CID‑cleavable C–S bonds, generating diagnostic ion doublets during MS2 that unambiguously mark crosslinked species . In contrast, the widely used non‑cleavable analog disuccinimidyl suberate (DSS) has an 11.4 Å spacer and lacks any CID‑cleavable moiety, leading to more complex MS2 spectra without characteristic doublets [1]. Another MS‑cleavable crosslinker, DSBU (disuccinimidyl dibutyric urea), has a longer 11‑atom spacer and requires only MS2 for sequencing, whereas DSSO crosslinked peptides typically demand an additional MS3 step to facilitate database searching .

XL‑MS Crosslinker Design CID Cleavage

Stability Considerations: Decomposition Susceptibility Necessitates High Purity and Proper Storage

DSSO undergoes decomposition in anhydrous solution via a retro‑Michael reaction, which can reduce the active ingredient to below 90% [1]. This inherent instability has prompted the development of more stable analogs like DSSO‑carbamate [1]. Consequently, procurement of DSSO from reputable vendors that guarantee ≥95% purity and storage at −20°C with protection from light and moisture is essential to maintain crosslinking efficiency and reproducibility .

XL‑MS Reagent Stability Quality Control

Optimal Application Scenarios for Disuccinimidyl Sulfoxide (DSSO) Based on Quantitative Performance Evidence


Proteome-Wide Protein–Protein Interaction (PPI) Mapping in Complex Cellular Lysates

DSSO’s high crosslink identification rate (~70% of theoretical K–K crosslinks) and low FDR (<3%) in complex samples, as demonstrated with synthetic ribosomal complexes, make it the preferred crosslinker for generating large-scale, high-confidence PPI networks from whole cell lysates or tissue homogenates [1]. Its MS-cleavable signature reduces spectral congestion and enables robust false discovery control, which is essential for systems biology and drug target discovery.

Structural Elucidation of Multi‑Subunit Protein Complexes and Conformational Dynamics

The defined 10.1 Å spacer arm and CID‑cleavable design of DSSO provide precise distance constraints that are compatible with integrative structural modeling (e.g., with AlphaFold2) [1]. DSSO has been successfully applied to map the yeast 20S proteasome topology and to probe conformational changes in flexible proteins, as reported in primary literature [2]. The characteristic MS2 doublet ions facilitate unambiguous identification of inter‑ and intra‑protein crosslinks, improving the accuracy of structural models.

In Vivo and In Situ Crosslinking for Native Interaction Capture

Due to its membrane permeability and amine‑reactivity, DSSO can be applied directly to live cells to capture native protein interactions in their physiological context [1]. Optimized protocols using stepped HCD fragmentation and sample‑specific search databases have enabled large‑scale XL‑MS mapping of chromatin‑associated complexes in living human cells [1]. This in situ capability provides unique insights into dynamic interactomes that are lost in lysate‑based crosslinking approaches.

Benchmarking and Quality Control in XL‑MS Workflow Development

DSSO’s well‑characterized fragmentation behavior and the availability of synthetic peptide libraries allow it to serve as a reference standard for benchmarking XL‑MS acquisition strategies, search engines (e.g., MS Annika, MeroX, XlinkX), and FDR estimation methods [1]. Its consistent performance in generating high‑confidence crosslink identifications under standardized conditions makes it an ideal tool for laboratories establishing or validating XL‑MS pipelines.

Technical Documentation Hub

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